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spoIVFA protein

Membrane protein topology Pro-σK processing complex Scaffolding function

The spoIVFA protein (Stage IV sporulation protein FA, BofB, SpoVL) is a 264-amino-acid, single-pass integral membrane protein of the Bacillus subtilis mother cell that functions as the principal negative regulator of the intramembrane metalloprotease SpoIVFB. Encoded by the spoIVF operon and synthesized under σE control, SpoIVFA concurrently inhibits the processing enzyme SpoIVFB while serving as an essential structural scaffold that recruits and positions BofA for active-site occlusion.

Molecular Formula C10H11NO
Molecular Weight 0
CAS No. 145138-21-2
Cat. No. B1174657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamespoIVFA protein
CAS145138-21-2
SynonymsspoIVFA protein
Molecular FormulaC10H11NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

spoIVFA Protein (CAS 145138-21-2) Procurement Guide: Baseline Identity and Core Biochemical Features


The spoIVFA protein (Stage IV sporulation protein FA, BofB, SpoVL) is a 264-amino-acid, single-pass integral membrane protein of the Bacillus subtilis mother cell that functions as the principal negative regulator of the intramembrane metalloprotease SpoIVFB [1]. Encoded by the spoIVF operon and synthesized under σE control, SpoIVFA concurrently inhibits the processing enzyme SpoIVFB while serving as an essential structural scaffold that recruits and positions BofA for active-site occlusion [2]. This dual inhibitory–structural role distinguishes SpoIVFA from other sporulation regulatory proteins and makes it a unique biochemical tool for studying regulated intramembrane proteolysis.

spoIVFA Protein (CAS 145138-21-2): Why In-Class Substitution of SpoIVFA Fails


The SpoIVFA–BofA–SpoIVFB regulatory hub is mechanistically non-redundant: SpoIVFA alone stabilizes SpoIVFB in a 6-transmembrane active configuration, while BofA alone cannot inhibit SpoIVFB without first being scaffolded onto the complex by SpoIVFA [1]. Orthologs from other Bacilli exhibit only 40–56% sequence identity, and Clostridial spore-formers entirely lack spoIVFA orthologs—confirming functional divergence and incompatibility in cross-species complementation [2]. Consequently, substitution with BofA, SpoIVFB, SpoIVB, or heterologous SpoIVFA homologs abolishes the concerted inhibition and scaffolding activities essential for reconstituting the pro-σK processing checkpoint in vitro.

spoIVFA Protein (CAS 145138-21-2): Differential Performance Evidence vs. Closest Analogs


Unique Single-Transmembrane Architecture Underpins Multi-Protein Complex Scaffolding

SpoIVFA possesses exactly one transmembrane-spanning domain (residues 73–90), whereas its closest complex partner SpoIVFB has six transmembrane domains and BofA has two predicted transmembrane segments [1][2]. This minimal single-pass topology is critical for SpoIVFA’s scaffolding function, enabling it to simultaneously contact SpoIVFB and BofA within the membrane and at the membrane–cytoplasm interface, a capacity absent in multi-pass comparators.

Membrane protein topology Pro-σK processing complex Scaffolding function

BofA-Dependent 20-Fold Accumulation of SpoIVFA Distinguishes Its Regulatory Stability from SpoIVFB

In vegetative B. subtilis cells co-expressing the pro-σK processing machinery, SpoIVFA protein levels increase greater than 20-fold in the presence of BofA, whereas SpoIVFB-GFP levels remain unchanged under identical conditions, demonstrating that SpoIVFA is the specifically stabilized component of the inhibitory complex [1].

Protein stability BofA co-expression Western blot quantification

Temperature-Differential Essentiality at 37°C vs. 30°C Separates SpoIVFA from SpoIVFB

Deletion of the spoIVFA cistron abolishes spore formation at 37°C but permits sporulation at 30°C, whereas deletion of spoIVFB abrogates sporulation at both temperatures [1]. This conditional dispensability is specific to SpoIVFA and correlates with its proposed role in stabilizing a thermolabile SpoIVFB.

Temperature-sensitive phenotype spoIVFA null mutant Sporulation efficiency

SpoIVFA Confers SpoIVFB Topological Stability: 4- to 6-TMD Conversion as a Quantitative Quality Metric

When expressed alone in E. coli, SpoIVFB adopts a 4-transmembrane-domain configuration; upon co-expression with SpoIVFA, SpoIVFB converts to a 6-transmembrane-domain configuration [1]. BofA alone does not induce this topological shift, and the SpoIVFA transmembrane segment (residues 73–90) is necessary and sufficient for the conversion.

Membrane protein stabilization SpoIVFB topology switch Co-expression requirement

SpoIVFA Is the Obligate Proteolytic Substrate for SpoIVB-Mediated De-Repression; BofA Is Not Cleaved

Purified SpoIVB-His6 quantitatively cleaves GST-SpoIVFA into distinct C-terminal fragments (FA1–FA3) in 4 h at 37°C, whereas BofA is not a substrate for SpoIVB and remains intact under identical conditions [1]. This cleavage is required to relieve inhibition of SpoIVFB, establishing SpoIVFA as the sole signal-responsive inhibitory component.

Regulated intramembrane proteolysis SpoIVB serine protease Inhibitor cleavage

SpoIVFA Is Necessary and Sufficient for Subcellular Localization of the Pro-σK Processing Complex

In B. subtilis, SpoIVFA anchors the entire SpoIVFB–BofA complex to the outer forespore membrane; in spoIVFA null strains, neither SpoIVFB nor BofA localizes to the septum [1]. By contrast, spoIVFB or bofA single deletions do not mislocalize SpoIVFA, demonstrating that SpoIVFA is the sole spatial determinant of complex position.

Protein localization Septal membrane anchoring SpoIIQ–SpoIIIAH zipper

spoIVFA Protein (CAS 145138-21-2): High-Impact Application Scenarios Driven by Quantitative Evidence


In Vitro Reconstitution of Regulated Intramembrane Proteolysis (RIP) Using Defined Components

Recombinant SpoIVFA enables stoichiometric assembly of the SpoIVFB–BofA–Pro-σK processing complex on synthetic liposomes, with the 4-to-6 TMD shift serving as a real-time quality gate. Only SpoIVFA—not BofA alone—converts SpoIVFB to its catalytically competent 6-TMD topology . This reconstitution system is used to screen small-molecule inhibitors of intramembrane metalloproteases, a drug target class implicated in Alzheimer’s disease and parasitic infections .

Functional Lot-Release Assay Based on SpoIVB Cleavage Susceptibility

Each production lot of recombinant SpoIVFA should undergo in vitro cleavage with purified SpoIVB-His6 (4 h, 37°C). Complete conversion to FA1–FA3 fragments confirms functional integrity; resistance to cleavage indicates misfolding or aggregation and mandates lot rejection . This assay provides a quantitative, activity-based specification absent from SDS-PAGE purity analysis alone.

Temperature-Shift Experimental Designs to Decouple SpoIVFA Stabilization from Inhibition

Exploiting the 30°C dispensability of SpoIVFA but not SpoIVFB, researchers can culture spoIVFA-null strains at 30°C to isolate SpoIVFB-mediated processing activity, then shift to 37°C to measure the incremental contribution of recombinant SpoIVFA on SpoIVFB stabilization . This uncouples SpoIVFA’s positive (stabilization) and negative (inhibition) functions in a single genetic background.

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